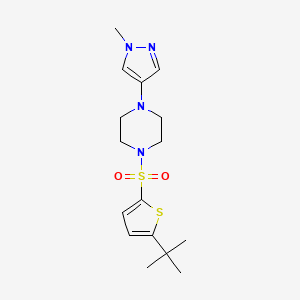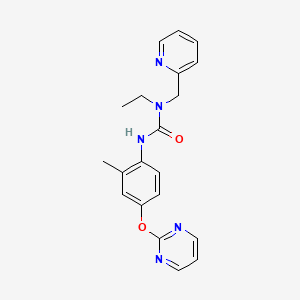
1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine is a complex organic compound that features a combination of a thiophene ring, a sulfonyl group, a pyrazole ring, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine typically involves multiple steps, starting with the preparation of the individual components followed by their coupling. One common synthetic route includes:
Preparation of 5-tert-butylthiophene-2-sulfonyl chloride: This can be achieved by sulfonylation of 5-tert-butylthiophene using chlorosulfonic acid.
Preparation of 1-methylpyrazole: This can be synthesized from hydrazine and acetylacetone.
Coupling Reaction: The final step involves the coupling of 5-tert-butylthiophene-2-sulfonyl chloride with 1-methylpyrazole in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydrogen atoms on the thiophene and pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the rings.
Aplicaciones Científicas De Investigación
1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-phenylpyrazol-4-yl)piperazine
- 1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-ethylpyrazol-4-yl)piperazine
Uniqueness
1-(5-Tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine is unique due to the presence of the tert-butyl group on the thiophene ring, which can influence its steric and electronic properties. This can result in different reactivity and binding characteristics compared to similar compounds.
Propiedades
IUPAC Name |
1-(5-tert-butylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S2/c1-16(2,3)14-5-6-15(23-14)24(21,22)20-9-7-19(8-10-20)13-11-17-18(4)12-13/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXILNFKUOIGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B6974310.png)
![N-[2-(dimethylamino)pyridin-3-yl]-3,4-dihydro-2H-chromene-6-sulfonamide](/img/structure/B6974311.png)
![3-[(3-methylphenyl)methyl]-N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]phenyl]azetidine-1-carboxamide](/img/structure/B6974312.png)
![1-(6-methoxypyridin-2-yl)-N-methyl-N-[(1-methyltriazol-4-yl)methyl]methanamine](/img/structure/B6974313.png)
![2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B6974319.png)
![4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]methyl]oxan-4-ol](/img/structure/B6974332.png)

![N-(3-benzamidophenyl)-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6974354.png)
![2,2-dimethyl-N-[1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazol-4-yl]propanamide](/img/structure/B6974362.png)
![N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974370.png)
![2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974376.png)
![4-cyano-N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylbenzamide](/img/structure/B6974382.png)
![2-[1-(4-Carbamoyl-1-methylpyrrole-2-carbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6974390.png)
![4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-3-methylbenzonitrile](/img/structure/B6974403.png)
